3-(2-Methoxyphenyl)-6-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(2-Methoxyphenyl)-6-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. The unique structure of this compound, which includes a triazole ring fused with a thiadiazole ring, makes it a promising candidate for various pharmacological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenyl)-6-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with 2-methoxybenzaldehyde under reflux conditions in the presence of a suitable catalyst . The reaction is carried out in ethanol, and the product is obtained after recrystallization from ethanol .
Industrial Production Methods
This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenyl)-6-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and methoxyphenyl rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
Scientific Research Applications
3-(2-Methoxyphenyl)-6-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for various scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(2-Methoxyphenyl)-6-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with various molecular targets and pathways. The compound is known to inhibit specific enzymes and receptors, leading to its biological effects . For example, it may inhibit carbonic anhydrase or cholinesterase, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Similar structure but with different substituents, leading to varied biological activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazepine: Another related compound with a seven-membered ring, showing different pharmacological properties.
Uniqueness
3-(2-Methoxyphenyl)-6-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C16H14N4OS |
---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)-6-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H14N4OS/c1-21-13-10-6-5-9-12(13)14-17-18-16-20(14)19-15(22-16)11-7-3-2-4-8-11/h2-10,15,19H,1H3 |
InChI Key |
VAHZYTFQYUZSSG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C3N2NC(S3)C4=CC=CC=C4 |
Origin of Product |
United States |
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